molecular formula C13H20O2 B13533186 4-(4-Isopropoxyphenyl)butan-2-ol

4-(4-Isopropoxyphenyl)butan-2-ol

Cat. No.: B13533186
M. Wt: 208.30 g/mol
InChI Key: NKQIOFIHBFUDCJ-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)butan-2-ol typically involves the following steps:

    Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl site.

    Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.

    Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes to ensure economic viability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxyphenyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Isopropoxyphenyl)butan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)butan-2-ol

InChI

InChI=1S/C13H20O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3

InChI Key

NKQIOFIHBFUDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(C)O

Origin of Product

United States

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